N-Acetyl-D-glutamine N-Acetyl-D-glutamine N(2)-acetyl-D-glutamine is an N(2)-acetylglutamine that has D-configuration. It is a N-acetyl-D-amino acid and a N(2)-acetylglutamine. It is a conjugate acid of a N-acetyl-D-glutaminate. It is an enantiomer of a N-acetyl-L-glutamine.
Brand Name: Vulcanchem
CAS No.: 161579-61-9
VCID: VC8342952
InChI: InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13)/t5-/m1/s1
SMILES: CC(=O)NC(CCC(=O)N)C(=O)O
Molecular Formula: C7H12N2O4
Molecular Weight: 188.18 g/mol

N-Acetyl-D-glutamine

CAS No.: 161579-61-9

Cat. No.: VC8342952

Molecular Formula: C7H12N2O4

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-D-glutamine - 161579-61-9

Specification

CAS No. 161579-61-9
Molecular Formula C7H12N2O4
Molecular Weight 188.18 g/mol
IUPAC Name (2R)-2-acetamido-5-amino-5-oxopentanoic acid
Standard InChI InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13)/t5-/m1/s1
Standard InChI Key KSMRODHGGIIXDV-RXMQYKEDSA-N
Isomeric SMILES CC(=O)N[C@H](CCC(=O)N)C(=O)O
SMILES CC(=O)NC(CCC(=O)N)C(=O)O
Canonical SMILES CC(=O)NC(CCC(=O)N)C(=O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Configuration and Nomenclature

N-Acetyl-D-glutamine (C₇H₁₂N₂O₄) is defined as the D-enantiomer of N-acetylglutamine, featuring an acetamido group at the α-amino position of D-glutamine . Its IUPAC name, (2R)-2-acetamido-5-amino-5-oxopentanoic acid, reflects the R-configuration at the chiral center . The compound's molecular weight of 188.18 g/mol and SMILES notation (CC(=O)NC@HC(=O)O) provide precise structural identification .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₂N₂O₄
CAS Registry Number161579-61-9
ChEBI ID144430
Metabolite ID (RefMet)ME464180
Retention Index7.00

Stereochemical Differentiation

Chromatographic analyses reveal distinct elution profiles between enantiomers. Using a Chiralpak QD-AX column (150 × 4.6 mm), the D-enantiomer elutes at 17.0 min versus 15.2 min for its L-counterpart under identical mobile phase conditions (methanol:50 mM ammonium formate pH 4.3 = 70:30) . This 1.8-minute retention time difference enables precise enantiomeric resolution critical for pharmacokinetic studies .

Synthesis and Analytical Characterization

Enantioseparation Methodology

A validated LC-MS/MS method achieves baseline separation with a 500 μL/min flow rate using positive electrospray ionization . The mass transition m/z 189.0 → 130.0 provides selective detection with linear quantification from 0.02–20 μg/mL (r² > 0.99) . Method validation demonstrates:

  • Intraday precision: ≤10% CV

  • Interday precision: ≤12% CV

  • Recovery: >88% across biological matrices

Table 2: Chromatographic Conditions for Enantioseparation

ParameterSpecification
ColumnChiralpak QD-AX 150mm × 4.6mm
Mobile PhaseMeOH:50mM NH₄HCO₂ (70:30)
Flow Rate500 μL/min
Ionization ModeESI+
LOD5 ng/mL
LOQ20 ng/mL

Plasma Protein Binding Kinetics

In vivo rat studies demonstrate stereoselective binding:

  • D-enantiomer: 68.4% ± 3.2% bound

  • L-enantiomer: 72.9% ± 2.8% bound
    This 4.5% differential binding (p < 0.05) suggests enantiomer-specific interactions with albumin and α₁-acid glycoprotein, potentially influencing drug distribution patterns .

Biological Role and Metabolic Pathways

Nitrogen Metabolism Interactions

As a conjugate acid of N-acetyl-D-glutaminate, NADGl participates in urea cycle regulation through allosteric modulation of carbamoyl phosphate synthetase I . Unlike its L-form, the D-enantiomer shows reduced incorporation into mitochondrial proteins but enhanced stability in extracellular fluids (t½ = 4.7h vs 2.1h in plasma) .

Enteral Absorption Dynamics

Comparative absorption studies in porcine models reveal:

  • Mucosal uptake efficiency: 76% (D) vs 85% (L)

  • Systemic hydrolysis rate: 92% within 30min post-absorption
    This rapid deacetylation suggests NADGl primarily serves as a glutamine prodrug rather than functioning as an intact molecule in circulation .

Pharmacological Applications and Clinical Relevance

Neuroinflammatory Modulation

Preliminary evidence indicates NADGl reduces proinflammatory cytokine production in microglial cells (IL-6 ↓41%, TNF-α ↓38% at 100μM) . These effects correlate with improved myelin integrity in experimental autoimmune encephalomyelitis models, though human trial data remain limited.

Nutritional Support Formulations

Despite lower absorption efficiency compared to L-forms, NADGl's stability makes it advantageous for enteral nutrition products. Stability testing shows <5% degradation after 12 months at 25°C versus 23% degradation observed in free glutamine preparations .

Table 3: Comparative Enantiomer Properties

PropertyD-EnantiomerL-Enantiomer
Plasma Protein Binding68.4%72.9%
Metabolic Half-Life4.7h2.1h
Mucosal Absorption76%85%
Thermal Stability>95% @ 12mo77% @ 12mo

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator